molecular formula C10H14O B12814405 Octahydro-4,7-methanoindenone CAS No. 17364-68-0

Octahydro-4,7-methanoindenone

Cat. No.: B12814405
CAS No.: 17364-68-0
M. Wt: 150.22 g/mol
InChI Key: ZTSNSBFZDXDTFS-UHFFFAOYSA-N
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Description

]decane-8-one, is a bicyclic organic compound with the molecular formula C10H14O. It is a derivative of indene and is characterized by its unique tricyclic structure, which includes a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methanoindenone typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 4,7-methanoindan-5-one using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

[ \text{C}_9\text{H}8\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}{14}\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methanoindenone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

Octahydro-4,7-methanoindenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-4,7-methanoindenone is primarily related to its ability to undergo various chemical transformations. The ketone functional group is highly reactive and can participate in nucleophilic addition and substitution reactions. The tricyclic structure provides rigidity and stability, making it a valuable scaffold in the design of new compounds. Molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-4,7-methanoindan: Similar tricyclic structure but lacks the ketone functional group.

    Tetrahydrodicyclopentadiene: Another tricyclic compound with different functional groups.

    Norbornane derivatives: Compounds with similar bicyclic structures but varying functional groups.

Uniqueness

Octahydro-4,7-methanoindenone is unique due to its combination of a tricyclic structure and a ketone functional group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNSBFZDXDTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294117
Record name Tricyclo[5.2.1.0(2,6)]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94277-20-0, 17364-68-0
Record name Octahydro-4,7-methanoindenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC94592
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[5.2.1.0(2,6)]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-4,7-methanoindenone
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